Prosaptide

描述

属性

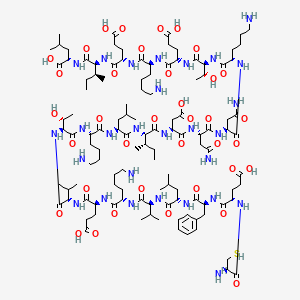

分子式 |

C116H196N28O37S |

|---|---|

分子量 |

2607.0 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C116H196N28O37S/c1-17-61(13)91(112(176)137-80(54-88(157)158)107(171)136-79(53-83(123)148)106(170)135-78(52-82(122)147)105(169)126-70(35-25-29-47-120)101(165)143-93(63(15)145)114(178)131-72(37-41-85(151)152)99(163)125-67(32-22-26-44-117)96(160)128-74(39-43-87(155)156)103(167)141-92(62(14)18-2)113(177)138-81(116(180)181)50-58(7)8)142-109(173)76(49-57(5)6)132-98(162)69(34-24-28-46-119)130-115(179)94(64(16)146)144-111(175)90(60(11)12)139-102(166)73(38-42-86(153)154)127-97(161)68(33-23-27-45-118)129-110(174)89(59(9)10)140-108(172)75(48-56(3)4)133-104(168)77(51-65-30-20-19-21-31-65)134-100(164)71(36-40-84(149)150)124-95(159)66(121)55-182/h19-21,30-31,56-64,66-81,89-94,145-146,182H,17-18,22-29,32-55,117-121H2,1-16H3,(H2,122,147)(H2,123,148)(H,124,159)(H,125,163)(H,126,169)(H,127,161)(H,128,160)(H,129,174)(H,130,179)(H,131,178)(H,132,162)(H,133,168)(H,134,164)(H,135,170)(H,136,171)(H,137,176)(H,138,177)(H,139,166)(H,140,172)(H,141,167)(H,142,173)(H,143,165)(H,144,175)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,180,181)/t61-,62-,63+,64+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-,93-,94-/m0/s1 |

InChI 键 |

KSDDQEGWVBODMD-OULINLAESA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CS)N |

产品来源 |

United States |

Foundational & Exploratory

Prosaptide's Mechanism of Action in Neuronal Survival: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 15, 2025

Executive Summary

Prosaptide, a neurotrophic peptide derived from the precursor protein prosaposin, has demonstrated significant potential in promoting neuronal survival and offering protection against a variety of cellular insults. Its mechanism of action is centered on the activation of specific G protein-coupled receptors (GPCRs), which initiates a cascade of intracellular signaling events. This guide provides an in-depth examination of the molecular pathways involved, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling networks. Understanding this mechanism is critical for the development of novel therapeutics targeting neurodegenerative diseases and nerve injury.

Core Mechanism: Receptor Binding and G Protein Activation

The primary neuroprotective effects of this compound are initiated by its binding to and activation of two orphan GPCRs: GPR37 and GPR37L1 .[1][2][3] These receptors are expressed almost exclusively in the nervous system, making them specific targets for neuro-active compounds.[1][2] this compound is the active peptide fragment of the larger secreted glycoprotein, prosaposin, and both molecules are capable of activating these receptors.[1][2]

Upon binding, this compound induces a conformational change in the GPR37/GPR37L1 receptors, leading to the activation of associated heterotrimeric G proteins. Experimental evidence, including the inhibition of signaling by pertussis toxin (PTX), confirms that these receptors couple to Gαi/o proteins .[1][2][4][5] Activation of Gαi/o proteins by the this compound-receptor complex results in two immediate downstream consequences:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][2][6]

-

Release of Gβγ Subunits: The dissociation of the G protein releases the Gβγ subunit complex, which acts as a secondary messenger to activate other signaling pathways, notably the PI3K/Akt and MAPK/ERK cascades.[4][5]

The binding of this compound to its receptors also promotes their endocytosis, a common mechanism for signal modulation and receptor regulation.[1][3]

Key Pro-Survival Signaling Pathways

Activation of GPR37 and GPR37L1 by this compound triggers multiple downstream signaling pathways that are crucial for mediating its neuroprotective and anti-apoptotic effects.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central node for mediating neuronal survival.[7][8] this compound treatment has been shown to stimulate this pathway, likely via the released Gβγ subunits.[4][7] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits the serine/threonine kinase Akt to the cell membrane, where it is phosphorylated and activated.

Activated Akt promotes cell survival through several mechanisms:

-

Inhibition of Apoptosis: Akt phosphorylates and inactivates pro-apoptotic proteins such as BAD and prevents the activation of executioner caspases like caspase-9 and caspase-3.[9][10]

-

Gene Regulation: Akt can influence the activity of transcription factors, such as CREB and NF-κB, to promote the expression of pro-survival and anti-apoptotic genes.[11]

-

Inhibition of ASK1: Akt-mediated phosphorylation of Apoptosis signal-regulating kinase 1 (ASK1) inhibits its activity, thereby reducing apoptosis.[7]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is robustly activated by this compound in a G-protein-dependent manner.[1][4] This cascade is critical for cell growth, differentiation, and survival. The pathway proceeds as follows:

-

Receptor activation leads to the stimulation of the small GTPase Ras.

-

Ras activates a kinase cascade, beginning with Raf (MAPKKK).

-

Raf phosphorylates and activates MEK (MAPKK).

-

MEK phosphorylates and activates ERK1/2 (p44/p42 MAPK).[4][12]

Once activated, phosphorylated ERK (pERK) translocates to the nucleus where it phosphorylates and activates transcription factors such as Elk-1 and CREB.[12][13] This leads to the transcription of genes involved in neuronal protection, neurite outgrowth, and myelin sheath maintenance.[4][5] In Schwann cells, for instance, the activation of the ERK pathway by this compound is essential for enhancing the synthesis of sulfatide, a key component of the myelin sheath.[4]

Caption: this compound signaling cascade for neuronal survival.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating this compound's effects.

Table 1: Receptor Binding and G Protein Activation

| Parameter | Value | Cell Type | Reference |

|---|---|---|---|

| This compound Binding Affinity (Kd) | 18.3 nM | PC12 Cells | [14] |

| Prosaposin Binding Affinity (Kd) | 2.5 nM | PC12 Cells | [14] |

| Signaling Inhibition | Complete block by Pertussis Toxin | Schwann Cells, HEK-293T | [1][4] |

| G Protein Activation | Stimulated ³⁵S-GTPγS binding | GPR37/GPR37L1 transfected cells |[1] |

Table 2: Downstream Signaling Pathway Activation

| Pathway Readout | Effect | Concentration / Time | Cell Type | Reference |

|---|---|---|---|---|

| ERK1/2 Phosphorylation | Significant increase | 100 nM this compound | GPR37/GPR37L1 transfected HEK-293T | [1] |

| ERK1/2 Phosphorylation | 20-fold increase | 10 nM this compound / 5 min peak | PC12 Cells | [14] |

| cAMP Production | Inhibition of forskolin-stimulated production | 100 nM this compound | GPR37/GPR37L1 transfected cells | [1] |

| Akt Phosphorylation | Increased | Not specified | Prostate Cancer Cells, Neurons |[7][9] |

Table 3: Functional Neuroprotective Outcomes

| Experimental Model | Effect | Concentration / Treatment | System | Reference |

|---|---|---|---|---|

| Oxidative Stress (H₂O₂) | Significant protection from cell death | 100 nM this compound pre-treatment | Primary Cortical Astrocytes | [1] |

| Sulfatide Synthesis | 2.5-fold increase | 10 nM TX14(A) | Primary Schwann Cells | [4] |

| MPTP-induced toxicity | Dose-dependent reduction of neuron loss | Subcutaneous this compound D5 | Male Mice | [15] |

| Ischemia (MCAO) | Attenuation of neuronal apoptosis | Intranasal recombinant prosaposin | Rats |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments cited in the literature.

ERK Phosphorylation Assay via Western Blot

This protocol is used to quantify the activation of the MAPK/ERK pathway.[1][4]

-

Cell Culture and Treatment: Plate cells (e.g., primary Schwann cells or GPR37-transfected HEK-293T cells) in appropriate media and grow to ~80% confluency. Serum-starve cells for 4-6 hours to reduce basal kinase activity.

-

Inhibitor Pre-treatment (Optional): To confirm G-protein dependence, pre-treat a subset of cells with pertussis toxin (e.g., 100 ng/mL) for 4 hours.

-

This compound Stimulation: Treat cells with this compound (e.g., 10-100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes). A 5-minute stimulation is often optimal for peak ERK phosphorylation.[14]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify band intensity using densitometry software.

Caption: Experimental workflow for pERK Western Blot analysis.

Cell Viability Assay (LDH Release)

This protocol assesses the protective effect of this compound against cytotoxicity, such as oxidative stress.[1]

-

Cell Culture: Plate primary astrocytes or neurons in 96-well plates.

-

Pre-treatment: Treat cells with this compound (e.g., 100 nM) or vehicle control for 10-30 minutes.

-

Induce Injury: Add a cytotoxic agent (e.g., 500 µM H₂O₂) to the wells (excluding negative controls) and incubate for 24 hours.

-

Control Groups:

-

Vehicle Control: Cells treated with vehicle only (no this compound, no H₂O₂).

-

Injury Control: Cells treated with H₂O₂ only.

-

Maximum LDH Release Control: A separate set of wells treated with a lysis solution 1 hour before the assay endpoint.

-

-

LDH Measurement: Collect the cell culture supernatant. Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released into the media, following the manufacturer's instructions.

-

Analysis: Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control after subtracting background from the vehicle control.

Conclusion and Future Directions

The mechanism of action for this compound in promoting neuronal survival is multifaceted, originating from its specific interaction with GPR37 and GPR37L1 receptors. The subsequent activation of Gαi/o-coupled signaling cascades, particularly the PI3K/Akt and MAPK/ERK pathways, provides a robust defense against apoptotic and cytotoxic insults. The quantitative data consistently support a potent neuroprotective effect across various experimental models.

For drug development professionals, this compound and its signaling axis represent a promising target. Future research should focus on:

-

Small Molecule Agonists: Developing orally available small molecules that can mimic the action of this compound at GPR37/GPR37L1.

-

Pharmacokinetics: Improving the stability and blood-brain barrier permeability of this compound-based peptides.[16]

-

Clinical Translation: Expanding on early clinical trials for neuropathies to target a broader range of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[15]

A thorough understanding of this intricate signaling network is paramount to harnessing its full therapeutic potential and developing next-generation neuroprotective agents.

References

- 1. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Protective Role of Prosaposin and Its Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intranasal administration of recombinant prosaposin attenuates neuronal apoptosis through GPR37/PI3K/Akt/ASK1 pathway in MCAO rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saposin C promotes survival and prevents apoptosis via PI3K/Akt-dependent pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. This compound TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 14. Induction of MAPK phosphorylation by prosaposin and this compound in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. Designing stable blood-brain barrier-permeable this compound peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Prosaptide as a GPR37 and GPR37L1 Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are prominent targets for drug development. GPR37 and GPR37L1 are two closely related orphan GPCRs predominantly expressed in the nervous system, implicated in various physiological and pathological processes, including neuroprotection and myelination.[1][2] This technical guide provides a comprehensive overview of the identification and characterization of Prosaptide, a peptide derived from the neurotrophic factor prosaposin, as an agonist for GPR37 and GPR37L1. We will delve into the quantitative data supporting this interaction, the intricate signaling pathways activated by this compound, and detailed experimental protocols for the key assays used to elucidate this relationship. This document is intended to serve as a valuable resource for researchers and drug development professionals working on GPR37, GPR37L1, and related neuroprotective pathways.

This compound: A Ligand for the Orphan Receptors GPR37 and GPR37L1

For a considerable time, GPR37 and GPR37L1 were classified as orphan receptors, as their endogenous ligands were unknown. A significant breakthrough came with the identification of prosaposin and its active peptide fragment, this compound, as ligands for these receptors.[1][3][4] this compound is a 14-amino-acid peptide that has been shown to exert neuroprotective and glioprotective effects.[1][5] Seminal studies demonstrated that this compound binds to both GPR37 and GPR37L1, induces their internalization, and activates downstream signaling pathways in a receptor-dependent manner.[1][6] The synthetic analog of this compound, known as this compound TX14(A), has been instrumental in these investigations.[7][8] While the pairing of this compound with GPR37 and GPR37L1 is a significant step in deorphanizing these receptors, it is noteworthy that some studies have highlighted challenges in replicating these findings in certain heterologous expression systems like HEK293 cells, suggesting that the cellular context may be crucial for receptor function.[8][9]

Quantitative Data Summary

The agonistic activity of this compound on GPR37 and GPR37L1 has been quantified in several key studies. The following tables summarize the essential pharmacological data.

| Receptor | Ligand | Assay Type | Parameter | Value (nM) | Cell Type | Reference |

| GPR37 | This compound | ERK Phosphorylation | EC50 | 7 | HEK-293T | [1][10] |

| GPR37L1 | This compound | ERK Phosphorylation | EC50 | 5 | HEK-293T | [1][10] |

Table 1: Potency of this compound on GPR37 and GPR37L1. This table highlights the half-maximal effective concentration (EC50) of this compound in activating GPR37 and GPR37L1, as measured by the phosphorylation of extracellular signal-regulated kinase (ERK).

Signaling Pathways of this compound-Activated GPR37 and GPR37L1

Upon binding of this compound, both GPR37 and GPR37L1 initiate intracellular signaling cascades primarily through the Gαi/o family of G proteins.[1][7] This activation is sensitive to pertussis toxin, a characteristic inhibitor of Gαi/o signaling.[1][3] The key downstream events include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.[1][3][11] These signaling pathways are crucial for the neuroprotective and glioprotective effects attributed to this compound.[1][8]

The logical flow of a typical experimental workflow to characterize this compound's agonism is depicted below.

Experimental Methodologies

This section provides detailed protocols for the key experiments cited in the characterization of this compound as a GPR37 and GPR37L1 agonist.

Cell Culture and Transfection

-

Cell Lines: HEK-293T cells are commonly used for heterologous expression of GPR37 and GPR37L1. Primary cortical astrocytes are used to study the endogenous receptors.[12]

-

Culture Conditions:

-

Transfection Protocol (for HEK-293T cells):

-

Seed HEK-293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.[13]

-

For each well, prepare a mixture of plasmid DNA (encoding GPR37 or GPR37L1) and a transfection reagent (e.g., Lipofectamine 3000) in a serum-free medium such as Opti-MEM, according to the manufacturer's instructions.[6][7]

-

Incubate the DNA-lipid complexes at room temperature for 20-30 minutes.[13]

-

Add the complexes dropwise to the cells.

-

Incubate the cells for 24-48 hours before proceeding with subsequent assays.[13] Due to poor trafficking of GPR37 to the plasma membrane, co-transfection with syntenin-1 may be required to enhance its surface expression.[1][12]

-

Receptor Internalization Assay

This assay measures the ligand-induced endocytosis of the receptor from the cell surface.

-

HEK-293T cells are transiently transfected with N-terminally Flag-tagged GPR37 or GPR37L1.[12]

-

24-48 hours post-transfection, the cells are treated with this compound (e.g., 1 µM for 30 minutes).[12]

-

The amount of receptor remaining on the cell surface is quantified using cell-surface luminometry or visualized by confocal microscopy after labeling the surface receptors with an anti-Flag antibody.[12]

-

A significant decrease in surface receptor levels in the presence of this compound indicates ligand-induced internalization.[12]

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK pathway.

-

Transfected HEK-293T cells or primary astrocytes are serum-starved for 2-3 hours.[12][14]

-

The cells are then stimulated with various concentrations of this compound for a short duration (e.g., 10 minutes at 37°C).[12][14]

-

Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).

-

The signals are detected using chemiluminescence, and the ratio of p-ERK to t-ERK is quantified to determine the extent of ERK activation.[12]

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity.

-

HEK-293T cells are transfected with GPR37 or GPR37L1.

-

The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The cells are then co-stimulated with forskolin (B1673556) (an adenylyl cyclase activator) and various concentrations of this compound for a defined period (e.g., 30 minutes).[12]

-

The intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[12]

-

A decrease in forskolin-stimulated cAMP levels in the presence of this compound indicates Gαi/o coupling and adenylyl cyclase inhibition.[12]

[³⁵S]GTPγS Binding Assay

This is a functional assay that directly measures G protein activation.

-

Membranes are prepared from HEK-293T cells co-transfected with the receptor (GPR37 or GPR37L1) and Gαi1.[12]

-

The membranes are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of this compound in the presence of GDP.[11][15]

-

The reaction is incubated at 30°C for 60 minutes and then terminated by rapid filtration through glass fiber filters.[15]

-

The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.[15]

-

An increase in [³⁵S]GTPγS binding in the presence of this compound indicates agonist-induced G protein activation.[12]

Biotinylated this compound Pulldown Assay

This assay is used to demonstrate a direct interaction between this compound and the receptors.

-

Biotinylated this compound is incubated with streptavidin-coated beads.[8]

-

Solubilized lysates from HEK-293T cells transfected with Flag-tagged GPR37 or GPR37L1 are then incubated with the this compound-bound beads.[12]

-

After washing to remove non-specific binding, the proteins pulled down by the beads are eluted and analyzed by Western blotting using an anti-Flag antibody.[16]

-

Detection of GPR37 or GPR37L1 in the eluate indicates a direct interaction with this compound.[12]

siRNA-mediated Knockdown in Primary Astrocytes

This method is used to confirm that the effects of this compound in primary cells are mediated by the endogenous receptors.

-

Primary cortical astrocytes are transfected with siRNAs specifically targeting GPR37 and/or GPR37L1, or a non-targeting control siRNA, using nucleofection.[12][14]

-

The cells are cultured for 72 hours to allow for knockdown of the target proteins.[12][14]

-

The knockdown efficiency is confirmed by Western blotting.

-

The effect of this compound on a downstream signaling event, such as ERK phosphorylation, is then assessed in the knockdown and control cells.[12][14]

-

A significant attenuation of the this compound-induced response in the knockdown cells confirms the involvement of the target receptor.[12][14]

Conclusion

The identification of this compound as an agonist for GPR37 and GPR37L1 represents a pivotal advancement in understanding the biology of these previously orphan receptors. The collective evidence from binding assays, receptor internalization studies, and functional assays of downstream signaling pathways strongly supports this ligand-receptor pairing. The activation of Gαi/o-mediated signaling, leading to ERK phosphorylation and cAMP inhibition, provides a mechanistic basis for the observed neuroprotective and glioprotective effects of this compound. The experimental protocols detailed in this guide offer a robust framework for further investigation into the pharmacology of GPR37 and GPR37L1. A deeper understanding of this signaling axis holds significant promise for the development of novel therapeutics targeting a range of neurological disorders, including Parkinson's disease, stroke, and demyelinating diseases.

References

- 1. addgene.org [addgene.org]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]

- 9. Preparation of Primary Astrocyte Culture Derived from Human Glioblastoma Multiforme Specimen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 14. med.emory.edu [med.emory.edu]

- 15. benchchem.com [benchchem.com]

- 16. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

Prosaposin-Derived Peptides: A Technical Guide to their Neuroprotective Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prosaposin (PSAP), a highly conserved glycoprotein, and its derivative peptides have emerged as potent neuroprotective agents with significant therapeutic potential for a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of prosaposin-derived peptides, focusing on their interaction with specific G-protein coupled receptors and the subsequent activation of pro-survival signaling cascades. This document details the key peptides, their mechanisms of action, quantitative efficacy data from preclinical models, and detailed protocols for essential experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this promising class of neurotrophic factors.

Introduction to Prosaposin and its Neurotrophic Peptides

Prosaposin is a precursor protein that is proteolytically cleaved into four smaller, active proteins known as saposins (A, B, C, and D), which are essential for lysosomal enzyme function.[1] Beyond its intracellular role, full-length prosaposin can be secreted and acts as an extracellular signaling molecule with potent neurotrophic and neuroprotective properties.[2] The neurotrophic activity of prosaposin has been localized to a specific 12-amino acid sequence within the saposin C domain.[2] Synthetic peptides derived from this region, collectively known as prosaptides, mimic the neuroprotective effects of the full-length protein.[2] Notable prosaposin-derived peptides that have been extensively studied include:

-

TX14(A): A 14-amino acid peptide that has demonstrated neuroprotective effects in various in vitro and in vivo models.[3]

-

PS18: An 18-amino acid peptide that has shown efficacy in models of Alzheimer's and Parkinson's disease.

-

Prosaptide D5: A retro-inverso peptide designed for increased stability.[2]

These peptides exert their effects by binding to and activating specific cell surface receptors, initiating a cascade of intracellular events that promote neuronal survival, reduce apoptosis, and support cellular homeostasis.[1]

Mechanism of Action: Receptor Binding and Signal Transduction

The primary mediators of the neuroprotective effects of prosaposin and its derived peptides are two orphan G-protein coupled receptors (GPCRs): GPR37 and GPR37L1 .[4] These receptors are predominantly expressed in the nervous system, on both neurons and glial cells.[5]

Binding of prosaposin-derived peptides to GPR37 and GPR37L1 initiates signaling through pertussis toxin-sensitive G-proteins (Gαi/o), leading to the activation of several key pro-survival pathways:[4]

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: Activation of the ERK/MAPK pathway is a central mechanism of prosaposin-mediated neuroprotection. This pathway is crucial for promoting cell proliferation, differentiation, and survival.[6]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade is another critical pro-survival pathway activated by prosaposin peptides. Akt, a serine/threonine kinase, phosphorylates and inactivates pro-apoptotic proteins while activating anti-apoptotic factors.[7]

-

cAMP/PKA Pathway: In astrocytes, the action of this compound TX14(A) is at least partially mediated by the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of Protein Kinase A (PKA) activity.[5]

The activation of these pathways collectively contributes to the observed neuroprotective effects, including the inhibition of apoptosis, reduction of oxidative stress, and promotion of neurite outgrowth.

Signaling Pathway Diagram

Caption: Prosaposin-derived peptide signaling pathway.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of prosaposin-derived peptides have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Prosaposin-Derived Peptides

| Peptide | Cell Type | Neurotoxic Insult | Assay | Concentration | Outcome | Reference |

| TX14(A) | Primary Astrocytes | Oxidative Stress | Cell Viability | 100 nM | Increased cell survival | [4] |

| TX14(A) | Schwann Cells | Serum Deprivation | Cell Viability | 1-5 nM | Prevention of cell death | [6] |

| TX14(A) | Oligodendrocytes | Serum Deprivation | Cell Viability | 1-5 nM | Prevention of cell death | [6] |

| PS18 | Cultured Neurons | Nitric Oxide | TUNEL Assay | 1-100 fg/mL | Decreased apoptosis | [8] |

| PS18 | Primary Dopaminergic Neurons | 6-OHDA | TUNEL Assay | Not specified | Antagonized neuronal loss | [9] |

Table 2: In Vivo Efficacy of Prosaposin-Derived Peptides

| Peptide | Animal Model | Disease Model | Administration Route & Dosage | Outcome | Reference |

| PS18 | Mouse | Alzheimer's Disease (Aβ1-42 injection) | Subcutaneous, 0.2 mg/kg or 2.0 mg/kg daily for 7 days | Attenuated memory deficits and neurogenesis impairment | |

| PS18 | Rat | Parkinson's Disease (6-OHDA lesion) | Not specified | Antagonized bradykinesia and methamphetamine-induced rotation | |

| 18MP | Gerbil | Ischemia | Intracerebroventricular infusion | Increased neuronal density and improved passive avoidance task performance | [8] |

| This compound D5 | Rat | Developing | Peripheral administration | Increased sulfatide concentrations in brain and sciatic nerve | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective effects of prosaposin-derived peptides.

Cell Viability Assays

The Lactate (B86563) Dehydrogenase (LDH) release assay is a common method to assess cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10]

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with prosaposin-derived peptides and/or the neurotoxic agent according to the experimental design. Include control wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).[10]

-

Sample Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[10]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[10]

-

Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[10]

-

Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[10]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Apoptosis Assay (TUNEL)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[11]

Protocol:

-

Cell/Tissue Preparation: Fix cells grown on coverslips or tissue sections with 4% paraformaldehyde. Permeabilize the cells/tissues with a solution containing Triton X-100.[12]

-

Equilibration: Wash the samples and incubate with an equilibration buffer.[12]

-

TdT Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT will catalyze the addition of biotin-dUTP to the 3'-OH ends of fragmented DNA.[12]

-

Stop Reaction: Stop the reaction by washing the samples.

-

Detection: Incubate the samples with a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated dUTP.[13]

-

Visualization: Add a substrate for HRP, such as diaminobenzidine (DAB), which will produce a brown precipitate at the site of DNA fragmentation. Alternatively, a fluorescently labeled streptavidin can be used for visualization with a fluorescence microscope.[13]

-

Counterstaining and Analysis: Counterstain the nuclei with a dye such as methyl green or DAPI.[13] Observe the samples under a microscope and quantify the percentage of TUNEL-positive cells.

Western Blot for ERK and Akt Phosphorylation

Western blotting is used to detect the phosphorylation and thus activation of key signaling proteins like ERK and Akt.

Protocol:

-

Cell Lysis: After treatment with prosaposin-derived peptides, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK or anti-phospho-Akt) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system.[15]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein.[14]

Neurite Outgrowth Assay

This assay quantifies the ability of prosaposin-derived peptides to promote the growth of neurites from neurons.

Protocol:

-

Cell Seeding: Plate primary neurons or a neuronal cell line (e.g., PC12 or SH-SY5Y) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).[16]

-

Treatment: Treat the cells with various concentrations of the prosaposin-derived peptide. Include a positive control (e.g., Nerve Growth Factor) and a negative control (vehicle).

-

Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) or a fluorescent dye that labels the entire cell.[17]

-

Imaging: Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.[18]

-

Quantification: Use image analysis software to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, the average neurite length, and the number of branch points.[17]

In Vivo Neuroprotection Model: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.[19]

Protocol:

-

Apparatus: A circular pool filled with opaque water containing a hidden platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.[20]

-

Acclimation and Visible Platform Training: On the first day, allow the animals to acclimate to the pool and train them to find a visible platform. This ensures the animals are not visually impaired and can perform the swimming task.[19]

-

Hidden Platform Training (Acquisition Phase): For the next several days, the platform is hidden, and the animals are released from different starting positions. The time it takes for the animal to find the platform (escape latency) and the path taken are recorded.

-

Probe Trial (Memory Retention): After the training period, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured as indicators of memory retention.

-

Data Analysis: The escape latencies during training and the performance in the probe trial are analyzed to assess cognitive function.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for in vitro neuroprotection assays.

Logical Relationship of Prosaposin's Dual Function

Caption: Dual intracellular and extracellular functions of prosaposin.

Conclusion and Future Directions

Prosaposin-derived peptides represent a promising therapeutic strategy for neurodegenerative diseases. Their ability to activate potent pro-survival signaling pathways through GPR37 and GPR37L1 offers a novel mechanism to combat neuronal cell death and dysfunction. The quantitative data from preclinical studies are encouraging, demonstrating significant neuroprotective effects in various models of neurodegeneration.

Future research should focus on optimizing the pharmacokinetic properties of these peptides to enhance their bioavailability and brain penetration. The development of small molecule agonists for GPR37 and GPR37L1 also presents an attractive alternative to peptide-based therapies. Further clinical trials are warranted to translate the promising preclinical findings into effective treatments for patients suffering from devastating neurodegenerative conditions. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study and application of prosaposin-derived peptides in the field of neuroprotection.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. The Protective Role of Prosaposin and Its Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing stable blood-brain barrier-permeable this compound peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell death prevention, mitogen-activated protein kinase stimulation, and increased sulfatide concentrations in Schwann cells and oligodendrocytes by prosaposin and prosaptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An 18-mer Peptide Derived from Prosaposin Ameliorates the Effects of Aβ1-42 Neurotoxicity on Hippocampal Neurogenesis and Memory Deficit in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effect of a prosaposin-derived, 18-mer peptide on slowly progressive neuronal degeneration after brief ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prosaposin PS18 reduces dopaminergic neurodegeneration in a 6-hydroxydopamine rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotna.net [biotna.net]

- 13. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Neurite Outgrowth Assays [sigmaaldrich.com]

- 17. innoprot.com [innoprot.com]

- 18. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

Prosaptide Signaling in Astrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaptide, a 14-amino acid neuroprotective peptide derived from the precursor protein prosaposin, has emerged as a significant modulator of astrocyte function. Astrocytes, the most abundant glial cells in the central nervous system, are critical for maintaining brain homeostasis, providing metabolic support to neurons, and participating in injury response. This technical guide provides an in-depth overview of the molecular signaling pathways activated by this compound in astrocytes, focusing on the core mechanisms that mediate its glioprotective effects. The information presented herein is intended to support further research and the development of novel therapeutic strategies targeting these pathways.

Core Signaling Pathways

This compound exerts its effects on astrocytes primarily through the activation of two orphan G protein-coupled receptors (GPCRs): GPR37 and GPR37L1.[1][2][3] The binding of this compound to these receptors initiates a cascade of intracellular signaling events, predominantly through the Gαi/o subunit of the heterotrimeric G protein.[1][4] This leads to two principal downstream signaling axes: the inhibition of the adenylyl cyclase/cAMP pathway and the activation of the MAPK/ERK pathway. These pathways collectively contribute to the observed glioprotective and neuroprotective functions of astrocytes.[1][5][6]

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

Upon this compound binding, GPR37 and GPR37L1 couple to pertussis toxin-sensitive Gαi/o proteins.[1][4] The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA). The inhibition of the cAMP-PKA axis is a key mechanism through which this compound modulates astrocyte function and contributes to their protective phenotype.[5][6]

Activation of the MAPK/ERK Pathway

A crucial and frequently reported consequence of this compound signaling in astrocytes is the robust phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1] This activation is also dependent on the Gαi/o protein.[1][4] In primary astrocytes, the knockdown of GPR37 has been shown to abolish this compound-induced ERK phosphorylation, highlighting the critical role of this specific receptor in mediating this response.[1] The activation of the ERK pathway is integral to the glioprotective effects of this compound, including the protection against oxidative stress.[1][3]

Quantitative Data on this compound Signaling in Astrocytes

The following tables summarize key quantitative data from studies investigating the effects of this compound on astrocyte signaling pathways.

| Parameter | Value | Cell Type | Experimental Condition | Reference |

| This compound-induced ERK Phosphorylation | Significant increase | Primary cortical astrocytes | 100 nM this compound treatment | [1] |

| Effect of GPR37/GPR37L1 Knockdown on ERK Phosphorylation | Abolished | Primary cortical astrocytes | siRNA-mediated knockdown of GPR37 or GPR37 and GPR37L1 together | [1] |

| This compound-mediated Protection Against Oxidative Stress | Significant protection | Primary cortical astrocytes | 100 nM this compound pretreatment followed by 500 µM H₂O₂ | [1] |

| Effect of GPR37/GPR37L1 Knockdown on Protection | Attenuated | Primary cortical astrocytes | siRNA-mediated knockdown of GPR37 or GPR37L1 | [1][2][3] |

| Inhibition of Forskolin-stimulated cAMP Production | Significant inhibition | HEK-293T cells transfected with GPR37 or GPR37L1 | 100 nM this compound | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate this compound signaling pathways in astrocytes.

Primary Astrocyte Culture

-

Source: Cerebral cortices of neonatal rodents (e.g., P1-P3 rat or mouse pups).

-

Protocol:

-

Dissect and mince cerebral cortices in a suitable buffer (e.g., Hank's Balanced Salt Solution).

-

Dissociate tissue using enzymatic digestion (e.g., trypsin, papain) followed by mechanical trituration.

-

Plate the cell suspension in poly-D-lysine-coated flasks or plates in a growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).

-

After reaching confluency (typically 7-10 days), purify astrocytes by shaking to remove microglia and oligodendrocytes.

-

Confirm astrocyte purity using immunocytochemistry for the astrocyte-specific marker Glial Fibrillary Acidic Protein (GFAP).

-

siRNA-Mediated Gene Knockdown

-

Objective: To specifically reduce the expression of GPR37 and/or GPR37L1 to determine their role in this compound signaling.

-

Protocol:

-

Design or obtain small interfering RNAs (siRNAs) targeting the mRNA of the gene of interest (GPR37, GPR37L1) and a non-targeting (scrambled) control siRNA.

-

Transfect primary astrocytes with the siRNAs using a suitable transfection reagent (e.g., lipofectamine).

-

Incubate the cells for a period sufficient to allow for mRNA and protein knockdown (typically 48-72 hours).

-

Verify the knockdown efficiency by quantitative PCR (qPCR) to measure mRNA levels and/or Western blotting to measure protein levels.

-

Western Blotting for ERK Phosphorylation

-

Objective: To quantify the activation of the ERK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.

-

Protocol:

-

Treat astrocyte cultures with this compound (e.g., 100 nM) for a specified time course (e.g., 0, 5, 10, 30 minutes).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with primary antibodies against p-ERK and total ERK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Objective: To assess the protective effect of this compound against cell death induced by oxidative stress.

-

Protocol:

-

Pre-treat astrocyte cultures with this compound (e.g., 100 nM) for a specified duration (e.g., 10 minutes).

-

Induce oxidative stress by adding a toxic agent, such as hydrogen peroxide (H₂O₂; e.g., 500 µM).

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture medium.

-

Measure the activity of LDH released from damaged cells into the medium using a commercially available LDH cytotoxicity assay kit.

-

Calculate the percentage of cytotoxicity relative to control (untreated) and maximum LDH release (lysed cells) controls.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling cascade in astrocytes.

Caption: Workflow for analyzing ERK phosphorylation.

Conclusion

This compound signaling in astrocytes represents a promising area for therapeutic intervention in neurological disorders characterized by oxidative stress and neuronal damage. The activation of GPR37 and GPR37L1 by this compound triggers key glioprotective pathways, including the inhibition of cAMP production and the activation of ERK-mediated survival signals. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of targeted therapies that can harness the protective potential of astrocytes. Further research is warranted to fully elucidate the intricate downstream effects of this compound signaling and to translate these findings into clinical applications.

References

- 1. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Prosaptide Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Prosaptide and its analogs. This compound, a neurotrophic peptide derived from prosaposin, has demonstrated significant therapeutic potential, primarily through its interaction with the G protein-coupled receptors GPR37 and GPR37L1. This document details the signaling pathways activated by this compound, summarizes key quantitative data on the activity of various analogs, provides detailed experimental protocols for their synthesis and evaluation, and includes visualizations of the critical pathways and workflows.

Introduction: Discovery of this compound

Prosaposin is a secreted glycoprotein (B1211001) that plays a crucial role in lysosomal function and also acts as a neurotrophic factor. The neurotrophic activity of prosaposin was localized to a 14-amino acid sequence within its saposin C domain. Synthetic peptides derived from this sequence, termed Prosaptides, were found to mimic the neuroprotective and neurotrophic effects of the full-length protein. One of the most studied analogs is this compound TX14(A). These peptides have been shown to protect neurons and glial cells from various insults and to promote neurite outgrowth.

Mechanism of Action: GPR37 and GPR37L1 Signaling

This compound and its parent protein, prosaposin, have been identified as endogenous ligands for the orphan G protein-coupled receptors GPR37 and GPR37L1.[1][2] The binding of this compound to these receptors initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit of the heterotrimeric G protein.

Key signaling events include:

-

Activation of the MAPK/ERK Pathway: this compound binding leads to the pertussis toxin-sensitive activation of the Ras-Raf-MEK-ERK signaling cascade. This results in the phosphorylation of ERK1 and ERK2 (p44/p42 MAPK), which is crucial for the neurotrophic effects of this compound, including the promotion of cell survival and differentiation.[2][3][4]

-

Inhibition of Adenylyl Cyclase: Activation of the Gαi/o subunit by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]

-

Stimulation of [35S]GTPγS Binding: As a direct measure of G protein activation, this compound has been shown to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to membranes expressing GPR37 and GPR37L1.[2]

Development and Activity of this compound Analogs

To improve the therapeutic potential of this compound, various analogs have been synthesized with modifications aimed at increasing stability, bioavailability, and blood-brain barrier permeability.

Data Presentation

The following tables summarize the quantitative data available for this compound and its key analogs.

| Analog | Receptor/Cell Line | Binding Affinity (Kd) | Reference |

| Prosaposin | PC12 Cells | 2.5 nM | [5] |

| This compound (22-mer) | PC12 Cells | 18.3 nM | [5] |

| PS-TX14(A)TAMRA | GPR37tGFP | ~550 nM | [6] |

| Analog | Assay | Potency (EC50 / IC50) | Receptor/Cell Line | Reference |

| This compound TX14(A) | Agonist Activity | 5 nM | GPR37L1 | [7] |

| This compound TX14(A) | Agonist Activity | 7 nM | GPR37 | [7] |

| Analog | Assay | Observed Effect | Cell Line | Reference |

| This compound TX14(A) | ERK Phosphorylation | 3- to 5-fold increase at 1-5 nM | Schwann and Oligodendrocyte cells | [7] |

| This compound (22-mer) | MAPK Phosphorylation | 20-fold increase | PC12 Cells | [5] |

Synthesis of this compound Analogs

The synthesis of this compound and its analogs is primarily achieved through solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Workflow

Synthesis of Retro-Inverso Analogs

Retro-inverso analogs, which have a reversed peptide backbone and D-amino acids, are synthesized to increase stability against enzymatic degradation. The synthesis involves specialized building blocks and modifications to the standard SPPS protocol.

Peptide Cyclization Strategies

Cyclization can enhance the conformational rigidity and stability of peptides. Common strategies include head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclization, often performed on-resin or in solution after cleavage.[8][9][10][11][12]

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound Analogs

Materials:

-

Fmoc-protected amino acids

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[5][9][13][14][15][16]

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.[5]

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[14][16]

-

Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][14][16]

ERK Phosphorylation Assay (Western Blot)

Materials:

-

Cell culture reagents

-

This compound analog

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., PC12, HEK293T transfected with GPR37/GPR37L1) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of the this compound analog for the desired time (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.

Neurite Outgrowth Assay

Materials:

-

PC12 cells or other suitable neuronal cell line

-

Cell culture medium (e.g., DMEM with serum)

-

Low-serum differentiation medium

-

Nerve Growth Factor (NGF)

-

This compound analog

-

Collagen-coated culture plates

-

Microscope with a camera

Procedure:

-

Cell Plating: Plate PC12 cells on collagen-coated plates at a low density.

-

Differentiation: After 24 hours, switch to a low-serum medium containing a low concentration of NGF to induce differentiation.

-

Treatment: Treat the cells with various concentrations of the this compound analog. Include a positive control (higher concentration of NGF) and a negative control (low NGF alone).

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope.

-

Quantification: Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell. This can be done manually using image analysis software or with automated high-content imaging systems.[14][17][18][19][20][21][22][23]

[35S]GTPγS Binding Assay

Materials:

-

Membranes from cells expressing GPR37 or GPR37L1

-

[35S]GTPγS

-

GDP

-

This compound analog

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a 96-well plate, add the cell membranes, GDP (to reduce basal binding), and the this compound analog at various concentrations.

-

Initiation: Start the reaction by adding [35S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Stop the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound [35S]GTPγS.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the analog concentration to determine the EC50.[7][17][18][24][25]

Adenylyl Cyclase Inhibition Assay

Materials:

-

Membranes from cells expressing GPR37 or GPR37L1

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

This compound analog

-

ATP

-

Assay buffer

-

cAMP detection kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Reaction Setup: Pre-incubate the cell membranes with the this compound analog at various concentrations.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase activity.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction (e.g., by adding a stop solution or by boiling).

-

Quantification: Measure the amount of cAMP produced using a suitable detection method.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of the analog concentration to determine the IC50.[10][19][26][27][28]

High-Throughput Screening of this compound Analogs

The discovery of novel and more potent this compound analogs can be accelerated using high-throughput screening (HTS) workflows.

Conclusion and Future Directions

This compound and its analogs represent a promising class of neurotrophic agents with a well-defined mechanism of action through GPR37 and GPR37L1. The development of stabilized and more potent analogs has the potential to lead to novel therapeutics for a range of neurodegenerative diseases and nerve injuries. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for this compound analogs to guide the design of next-generation compounds with improved potency and selectivity.[1][29]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: In-depth in vivo studies to evaluate the PK/PD properties of lead candidates.

-

Development of Small Molecule Mimetics: The design and synthesis of non-peptidic small molecules that mimic the action of this compound could lead to orally bioavailable drugs with improved therapeutic profiles.[1][30][31][32][33]

-

Exploration of Therapeutic Applications: Further investigation of the efficacy of promising this compound analogs in various preclinical models of neurological disorders.

References

- 1. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors this compound and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR37 Protein Trafficking to the Plasma Membrane Regulated by Prosaposin and GM1 Gangliosides Promotes Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Identify compound-specific effects on neurite outgrowth using ImageXpress Pico [moleculardevices.com]

- 9. peptide.com [peptide.com]

- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 11. Frontiers | Drug Discovery Opportunities at the Endothelin B Receptor-Related Orphan G Protein-Coupled Receptors, GPR37 and GPR37L1 [frontiersin.org]

- 12. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications [mdpi.com]

- 13. ejbiotechnology.info [ejbiotechnology.info]

- 14. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. youtube.com [youtube.com]

- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. criver.com [criver.com]

- 24. researchgate.net [researchgate.net]

- 25. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Structure-Based Development of Novel Adenylyl Cyclase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A fully automated high-throughput workflow for 3D-based chemical screening in human midbrain organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design, synthesis, and biological evaluation of a small molecule oral agonist of the glucagon-like-peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. DSpace [scholarworks.uvm.edu]

- 32. mdpi.com [mdpi.com]

- 33. Design and synthesis of small molecule agonists of EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Modulatory Role of Prosaptide on Glucocerebrosidase: A Technical Whitepaper

For Immediate Release

Introduction

Glucocerebrosidase (GCase), a lysosomal hydrolase responsible for the breakdown of glucosylceramide, is a critical enzyme for cellular homeostasis. Its deficiency is the direct cause of Gaucher disease and a significant genetic risk factor for Parkinson's disease. The activity of GCase is intricately regulated, primarily by the essential lysosomal activator protein, saposin C. Prosaptide, a neurotrophic peptide derived from saposin C, has been shown to exert cellular effects through distinct signaling pathways. This technical guide provides an in-depth analysis of the mechanisms by which saposin C and its derivative, this compound, modulate GCase activity and related cellular signaling, targeting researchers, scientists, and professionals in drug development.

Direct Activation of Glucocerebrosidase by Saposin C

Saposin C (Sap C) is an indispensable activator for GCase. In the lysosomal environment, GCase requires saposin C to efficiently access its membrane-embedded substrate, glucosylceramide. A deficiency in saposin C results in a Gaucher-like phenotype, even with normal GCase protein expression, underscoring its critical role.[1] Studies in mouse models have demonstrated that a deficiency in saposin C can lead to a reduction in GCase activity by approximately 50% in tissues such as the liver, lung, brain, and spleen.[2]

Mechanism of GCase Activation

The precise mechanism of GCase activation by saposin C is understood through two primary models:

-

The Liftase/Extractor Model: In this model, saposin C embeds itself into the lysosomal membrane, altering the local lipid environment. It then "lifts" or extracts glucosylceramide molecules from the bilayer, making the glucose headgroup accessible to the active site of GCase, which is also recruited to the membrane surface.

-

The Solubilizer Model: This model proposes that saposin C extracts glucosylceramide from the membrane to form a soluble complex in the lysosomal lumen. GCase then hydrolyzes the substrate within this soluble complex.

Recent evidence also suggests that saposin C plays a role in the oligomeric state of GCase. It has been shown to bind GCase in a 1:1 stoichiometric ratio, promoting the dissociation of GCase dimers into more active monomers.[3]

Quantitative Impact on GCase Kinetics

The interaction of saposin C with GCase significantly enhances its catalytic efficiency. While the baseline kinetics of GCase can be established using artificial substrates, the presence of saposin C dramatically increases the enzyme's maximal velocity (Vmax).

| Enzyme State | Substrate | Km | Vmax | Source |

| GCase (Human Leukocyte) | p-Nitrophenyl-β-D-glucopyranoside | 12.6 mM | 333 U/mg | [4][5] |

| GCase + Saposin C | Glucosylceramide (in liposomes) | Not Reported | ~7-10 fold increase vs. GCase alone | [1] |

Note: The kinetic values for GCase alone were determined with an artificial substrate and serve as a baseline. The fold increase reflects the significant activation by saposin C on the natural substrate.

Visualization of GCase Activation Workflow

The following diagram illustrates the experimental workflow to determine the activation of GCase by saposin C.

This compound's Indirect Neuromodulatory Effects via G-Protein Coupled Receptors

While saposin C directly activates GCase, its neurotrophic 14-amino acid peptide fragment, this compound [TX14(A)], primarily functions as an extracellular signaling molecule. This compound has been identified as a ligand for two orphan G-protein coupled receptors (GPCRs), GPR37 and GPR37L1, which are predominantly expressed in the nervous system.[6]

The this compound Signaling Pathway

The binding of this compound to GPR37 and GPR37L1 initiates a canonical GPCR signaling cascade. This process is crucial for the neuroprotective and glioprotective effects attributed to this compound.

-

Receptor Binding: this compound binds to the extracellular domain of GPR37 or GPR37L1.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein, specifically of the Gαi/o family. This is confirmed by the sensitivity of the downstream signal to pertussis toxin.[7]

-

Downstream Cascade: The activated Gαi/o protein inhibits adenylyl cyclase, reducing cAMP levels. Concurrently, signaling proceeds through the Raf-MEK-ERK (MAPK) pathway.

-

ERK Phosphorylation: The cascade culminates in the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key mediator of cellular processes including proliferation, differentiation, and survival.[1][7]

Visualization of the this compound Signaling Pathway

The following diagram outlines the signaling cascade initiated by this compound binding to its receptors.

Experimental Protocols

Protocol: In Vitro GCase Activity Assay with Saposin C

This protocol is adapted from methodologies designed to measure GCase activity in a membrane-rich environment, mimicking the lysosome.

Materials:

-

Recombinant human GCase

-

Recombinant human saposin C

-

Liposomes containing glucosylceramide (GlcCer) and a fluorescent reporter substrate (e.g., DFUG).

-

Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 4.8.

-

96-well black, flat-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Preparation: Prepare serial dilutions of saposin C in the assay buffer. A typical concentration range would be 0 to 5 µM.

-

Pre-incubation: In a 96-well plate, add 100 µM (total lipid concentration) of the GlcCer-containing liposomes to each well. Add the saposin C dilutions to the liposomes.

-

Incubate: Incubate the plate for 15 minutes at room temperature to allow saposin C to interact with the liposomes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of GCase (e.g., 0.05 µM) to each well.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 20°C. Measure the increase in fluorescence (product formation) over time. Kinetic reads should be taken every 1-2 minutes for at least 30-60 minutes.

-

Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each saposin C concentration. Plot V₀ against saposin C concentration to determine the activation profile.

Protocol: this compound-Induced ERK Phosphorylation Assay (Western Blot)

This protocol outlines the detection of increased ERK phosphorylation in response to this compound stimulation in cultured cells expressing GPR37 or GPR37L1.[1][7][8]

Materials:

-

Cell line expressing GPR37 and/or GPR37L1 (e.g., transfected HEK-293T cells or primary astrocytes).

-

This compound [TX14(A)].

-

Serum-free cell culture medium (e.g., DMEM).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

SDS-PAGE gels, PVDF membranes, and Western blot apparatus.

-

Chemiluminescent substrate (ECL).

Procedure:

-

Cell Culture: Plate cells to achieve 80-90% confluency on the day of the experiment.

-

Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate the cells for 2-4 hours at 37°C.